2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-8-amine
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Overview
Description
2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-8-amine typically involves a two-step one-pot method. The first step involves the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate. This intermediate is then condensed with 3-methoxyphenyl bromide in the presence of a base such as potassium carbonate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand for various biological receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For instance, it can inhibit the FLT3-ITD and BCR-ABL pathways, which are involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridin-8-amine
- 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-8-amine
- 2-(3-Methoxyphenyl)imidazo[1,2-a]pyrazine
Uniqueness
2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-8-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. Its methoxy group at the 3-position of the phenyl ring enhances its interaction with certain biological targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C14H13N3O |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-8-amine |
InChI |
InChI=1S/C14H13N3O/c1-18-11-5-2-4-10(8-11)13-9-17-7-3-6-12(15)14(17)16-13/h2-9H,15H2,1H3 |
InChI Key |
LHSVKFUBCQRYRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C=CC=C(C3=N2)N |
Origin of Product |
United States |
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